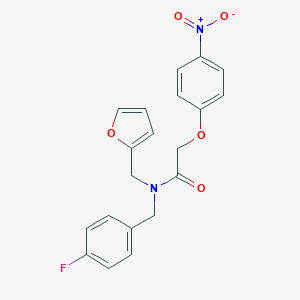
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide, also known as FANFT, is a chemical compound that has been used in scientific research for its potential applications in cancer treatment.
作用機序
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide works by inhibiting DNA replication and inducing DNA damage in cancer cells. This leads to cell death and the inhibition of tumor growth. N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide also has the potential to act as a photosensitizer, which can be activated by light to induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide has been shown to induce DNA damage and inhibit DNA replication in cancer cells. This leads to cell death and the inhibition of tumor growth. N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide has also been shown to have anti-inflammatory effects, which may contribute to its potential use in cancer treatment.
実験室実験の利点と制限
One advantage of using N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide in lab experiments is its potential as a photosensitizer, which can be activated by light to induce cell death in cancer cells. However, N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide is also toxic to normal cells, which can limit its use in lab experiments.
将来の方向性
Future research on N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide could focus on its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies could investigate the use of N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide in other types of cancer, beyond bladder cancer. Finally, research could focus on developing new formulations of N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide that are less toxic to normal cells, while still maintaining its potential as a cancer treatment.
合成法
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide can be synthesized through a multi-step process that involves the reaction of 4-nitrophenol with 2-furylmethyl bromide, followed by the reaction of the resulting compound with 4-fluorobenzylamine and acetic anhydride. The final product is obtained through recrystallization and purification.
科学的研究の応用
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide has been studied for its potential use in cancer treatment, particularly in the treatment of bladder cancer. Studies have shown that N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide can induce DNA damage and inhibit DNA replication, leading to cell death in cancer cells. N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide has also been studied for its potential use in photodynamic therapy, which involves the use of light and a photosensitizer to destroy cancer cells.
特性
製品名 |
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide |
|---|---|
分子式 |
C20H17FN2O5 |
分子量 |
384.4 g/mol |
IUPAC名 |
N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C20H17FN2O5/c21-16-5-3-15(4-6-16)12-22(13-19-2-1-11-27-19)20(24)14-28-18-9-7-17(8-10-18)23(25)26/h1-11H,12-14H2 |
InChIキー |
MDRQNDKPAOHPFI-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CN(CC2=CC=C(C=C2)F)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
C1=COC(=C1)CN(CC2=CC=C(C=C2)F)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-diisopropyl-2-{2-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B254376.png)
![N-(3'-acetyl-1-allyl-5-chloro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B254378.png)
![4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B254384.png)
![(E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B254388.png)
![N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B254389.png)

![2-[(cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B254391.png)




![N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide](/img/structure/B254410.png)

![N-(3-methoxypropyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B254415.png)